1-(2-Bromo-4-(trifluoromethyl)phenyl)-3,3-difluoropiperidine
Description
1-(2-Bromo-4-(trifluoromethyl)phenyl)-3,3-difluoropiperidine is a halogenated heterocyclic compound featuring a piperidine ring substituted with two fluorine atoms at the 3-position and a 2-bromo-4-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
1-[2-bromo-4-(trifluoromethyl)phenyl]-3,3-difluoropiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF5N/c13-9-6-8(12(16,17)18)2-3-10(9)19-5-1-4-11(14,15)7-19/h2-3,6H,1,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACRXCBISHLFAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=C2)C(F)(F)F)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901174740 | |
| Record name | Piperidine, 1-[2-bromo-4-(trifluoromethyl)phenyl]-3,3-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901174740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707367-61-0 | |
| Record name | Piperidine, 1-[2-bromo-4-(trifluoromethyl)phenyl]-3,3-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707367-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-[2-bromo-4-(trifluoromethyl)phenyl]-3,3-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901174740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Strategy Overview
The synthesis of 1-(2-Bromo-4-(trifluoromethyl)phenyl)-3,3-difluoropiperidine generally proceeds via:
- Construction or procurement of the appropriately substituted aromatic precursor (2-bromo-4-(trifluoromethyl)phenyl derivative).
- Formation of the 3,3-difluoropiperidine ring system.
- Coupling of the aromatic moiety with the difluoropiperidine core through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Preparation of the Aromatic Precursor
The key aromatic intermediate, 2-bromo-4-(trifluoromethyl)phenyl or its pyridine analogs, can be synthesized or obtained commercially. Several palladium-catalyzed coupling methods are used to functionalize this aromatic system:
Palladium-Catalyzed Cross-Coupling:
For example, 2-bromo-4-(trifluoromethyl)pyridine has been reacted with organozinc reagents in the presence of Pd2(dba)3 and phosphine ligands in tetrahydrofuran (THF) at 20–65 °C, yielding substituted products in moderate yields (~37%).Buchwald-Hartwig Amination:
Using Pd(OAc)2 and Xantphos as the catalyst system with cesium carbonate base in 1,4-dioxane at elevated temperatures (110 °C) for extended periods (18 h) affords coupling products with high yields (~92%).Lithiation and Subsequent Electrophilic Quenching:
Lithiation of 2-bromo-4-(trifluoromethyl)pyridine at very low temperatures (below -100 °C) with n-butyllithium followed by reaction with triisopropylborate and subsequent workup allows for the formation of boronic acid derivatives useful in Suzuki coupling.
Construction of the 3,3-Difluoropiperidine Core
The 3,3-difluoropiperidine moiety is synthesized or modified through fluorination techniques or ring-forming reactions involving piperidine derivatives:
- The difluorination at the 3-position of piperidine rings is achieved via selective introduction of fluorine atoms using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents, although specific procedures for this exact compound are proprietary or embedded in patent literature.
Coupling of Aromatic and Piperidine Units
The final assembly of this compound involves nucleophilic substitution or palladium-catalyzed coupling:
Nucleophilic Substitution:
A typical approach involves reacting 1-(2-bromoethyl)-4-(trifluoromethyl)benzene with 3,3-difluoropiperidine under conditions favoring substitution at the ethyl bromide position to form the desired compound.Palladium-Catalyzed Coupling:
Palladium-catalyzed amination or cross-coupling reactions using Pd catalysts and appropriate ligands facilitate the formation of the C-N bond between the aromatic ring and the piperidine nitrogen, often under inert atmosphere and elevated temperatures.
Representative Preparation Method (Patent Example)
According to patent US10221182B2, a method involves:
- Starting from 2-(4-(trifluoromethyl)phenyl)acetaldehyde, which is converted through a series of intermediates.
- The key step involves reaction of 1-(2-bromoethyl)-4-(trifluoromethyl)benzene with 3,3-difluoropiperidine to yield the target compound.
- The process may include purification steps such as crystallization or chromatography to isolate amorphous or crystalline solid forms.
Data Table Summarizing Key Preparation Conditions
Research Findings and Notes
The preparation methods emphasize the importance of controlling temperature and atmosphere (often inert nitrogen or argon) to prevent side reactions and degradation of sensitive fluorinated intermediates.
The use of palladium catalysts with specialized ligands (e.g., Xantphos, P(2-furyl)3) is critical for achieving high yields and selectivity in cross-coupling steps.
The final compound can exist in different solid-state forms (amorphous or crystalline), which may affect its physicochemical properties and require careful purification and characterization.
Yields vary depending on the specific step and conditions but can reach up to 90% in optimized coupling reactions.
The compound’s CAS number is 1707367-56-3, with a molecular weight of 344.12 g/mol, confirming the expected composition of C12H11BrF5N.
Chemical Reactions Analysis
1-(2-Bromo-4-(trifluoromethyl)phenyl)-3,3-difluoropiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
One of the primary applications of 1-(2-Bromo-4-(trifluoromethyl)phenyl)-3,3-difluoropiperidine is in the development of anticancer agents. The compound's ability to interact with biological targets makes it a candidate for inhibiting cancer cell proliferation. Preliminary studies indicate that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines, suggesting potential as a lead compound for further drug development.
Neuropharmacology
This compound is also being investigated for its effects on the central nervous system. Its structural similarity to known neuroactive compounds suggests it may modulate neurotransmitter systems, potentially leading to therapeutic applications in treating neurological disorders such as depression and anxiety.
Materials Science
Fluorinated Polymers
The incorporation of trifluoromethyl groups into polymers can enhance their thermal stability and chemical resistance. Research into the use of this compound as a building block for fluorinated polymers is ongoing. These materials could find applications in coatings, adhesives, and other industrial products requiring durability and resistance to harsh environments.
Agrochemicals
Pesticide Development
The compound's unique chemical characteristics make it a candidate for the development of new agrochemicals. Studies are exploring its effectiveness as an insecticide or herbicide. The bromine and trifluoromethyl groups may enhance biological activity while reducing environmental impact compared to traditional agrochemicals.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The mechanism by which this compound exerts its biological effects often involves the modulation of specific molecular targets such as enzymes or receptors relevant to its applications in medicinal chemistry.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Exhibits cytotoxicity against cancer cell lines |
| Neuropharmacological effects | Potential modulation of neurotransmitter systems | |
| Materials Science | Fluorinated polymers | Enhanced thermal stability and chemical resistance |
| Agrochemicals | Pesticide development | Potential insecticidal/herbicidal activity |
Case Studies and Research Findings
- Anticancer Activity : A recent study evaluated the cytotoxic effects of various derivatives of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a significant reduction in cell viability at micromolar concentrations.
- Neuropharmacological Effects : In an experimental model assessing the anxiolytic properties of related compounds, researchers noted that modifications to the piperidine ring improved binding affinity to serotonin receptors, indicating potential for anxiety treatment.
- Development of Fluorinated Polymers : Researchers synthesized a series of fluorinated polymers incorporating this compound and found that they exhibited superior thermal stability compared to non-fluorinated counterparts, making them suitable for high-performance applications.
Mechanism of Action
The mechanism by which 1-(2-Bromo-4-(trifluoromethyl)phenyl)-3,3-difluoropiperidine exerts its effects is complex and involves multiple molecular targets and pathways. The presence of bromine and fluorine atoms can significantly influence the compound’s reactivity and interactions with biological molecules. These interactions can affect various cellular processes, making the compound a valuable tool in studying molecular mechanisms .
Comparison with Similar Compounds
Structural Analogs and Molecular Features
The compound is compared to three key analogs (Table 1):
Table 1: Structural and Molecular Comparison
Key Observations:
- Heterocycle Impact: The target’s six-membered piperidine ring offers greater conformational flexibility compared to the strained four-membered azetidine in .
- Functional Groups : The difluoropiperidine in the target may enhance metabolic stability compared to the azetidine or alkyne-containing analogs .
Pharmacological and Biochemical Implications
While direct bioactivity data for the target compound is unavailable, inferences can be drawn from analogs:
- Antiparasitic Potential: Pyridine-piperazine derivatives () inhibit CYP51, a key enzyme in Trypanosoma cruzi. The target’s trifluoromethyl and halogenated phenyl group may confer similar enzyme-binding affinity .
- Anticancer Activity : Pyridine-urea analogs () with trifluoromethylphenyl groups show efficacy against breast cancer cells. The target’s lipophilic profile may enhance cellular uptake for similar applications .
Biological Activity
1-(2-Bromo-4-(trifluoromethyl)phenyl)-3,3-difluoropiperidine is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of bromine and trifluoromethyl groups, suggests a diverse range of interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C11H9BrF3N
- Molecular Weight : 304.09 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a piperidine ring substituted with a brominated phenyl group and two fluorine atoms at the 3-position, which may influence its lipophilicity and receptor binding capabilities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Anticancer Properties :
- In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For example, it demonstrated an IC50 value of 260 nM against T. brucei, suggesting strong antiparasitic activity .
- Mechanistic studies indicate that the compound may inhibit specific kinases involved in cell cycle regulation, leading to apoptosis in cancer cells .
-
Neuropharmacological Effects :
- Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways .
- The ability to penetrate the blood-brain barrier has been predicted through in silico models, enhancing its potential as a treatment for neurological disorders .
- Antimicrobial Activity :
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of specific kinases or enzymes involved in cellular signaling pathways.
- Receptor Modulation : The compound could interact with various receptors, influencing neurotransmitter release or modulating inflammatory responses.
- Cell Cycle Disruption : By targeting proteins essential for cell cycle progression, it may induce cell cycle arrest and apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
